molecular formula C7H3BrF4O2S B13301102 4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

Cat. No.: B13301102
M. Wt: 307.06 g/mol
InChI Key: UWDJXAGSNLZJEQ-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C7H3BrF3O2S It is a derivative of benzene, featuring a bromine atom, a trifluoromethyl group, and a sulfonyl fluoride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride with fluoride sources. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under an inert atmosphere to prevent moisture sensitivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl fluoride group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with thiols can produce sulfonyl thiol compounds .

Scientific Research Applications

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its ability to act as an electrophile in chemical reactions. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in both synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    1-Bromo-4-(trifluoromethyl)benzene: Lacks the sulfonyl fluoride group.

Uniqueness

4-Bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

4-bromo-3-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDJXAGSNLZJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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